![molecular formula C25H38N2O2S B14198091 2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine CAS No. 832077-59-5](/img/structure/B14198091.png)
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a heptadec-8-ene-1-sulfinyl group attached to an oxazol-5-yl ring, which is further connected to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
The synthesis of 2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine involves several steps. One common synthetic route includes the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere . This method ensures the integrity of the olefinic bond, which is crucial for the desired chemical properties of the compound.
Analyse Des Réactions Chimiques
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium complexes, which facilitate the formation of new bonds and the modification of existing functional groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the transformation of the sulfinyl and oxazolyl groups into other functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it has potential applications in the study of cellular processes and the development of new drugs. In medicine, it may be explored for its therapeutic properties, particularly in the treatment of diseases that involve oxidative stress and inflammation. In industry, it can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine involves its interaction with molecular targets and pathways within cells. The sulfinyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. The oxazolyl and pyridine rings may interact with specific enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular functions and responses, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine can be compared with similar compounds such as 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine . While both compounds share similar structural features, the presence of different functional groups can lead to variations in their chemical properties and reactivity. The unique combination of the sulfinyl, oxazolyl, and pyridine groups in this compound distinguishes it from other related compounds and contributes to its specific applications and potential benefits.
Propriétés
Numéro CAS |
832077-59-5 |
|---|---|
Formule moléculaire |
C25H38N2O2S |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
2-heptadec-8-enylsulfinyl-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C25H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30(28)25-27-22-24(29-25)23-19-16-17-20-26-23/h9-10,16-17,19-20,22H,2-8,11-15,18,21H2,1H3 |
Clé InChI |
XWPJRTRIXUOURK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCS(=O)C1=NC=C(O1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
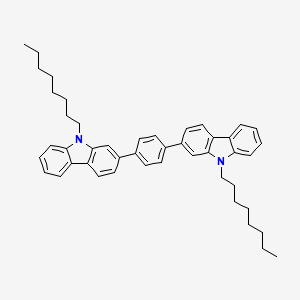
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)

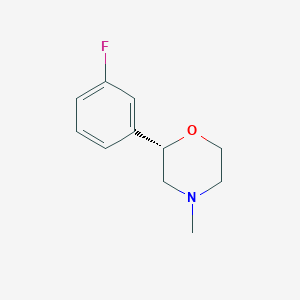

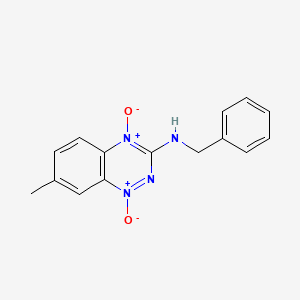
![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)

![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)
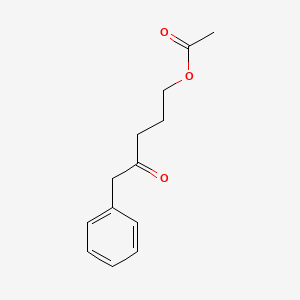
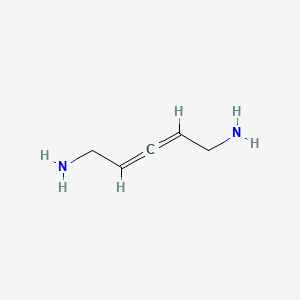
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)

